molecular formula C10H13NO B12223141 4-(Cyclobutoxymethyl)pyridine

4-(Cyclobutoxymethyl)pyridine

Cat. No.: B12223141
M. Wt: 163.22 g/mol
InChI Key: QJIRMWNSMRFJPT-UHFFFAOYSA-N
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Description

4-(Cyclobutoxymethyl)pyridine is a heterocyclic organic compound featuring a pyridine ring substituted with a cyclobutoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclobutoxymethyl)pyridine typically involves the reaction of pyridine derivatives with cyclobutylmethyl halides under basic conditions. One common method includes the use of pyridine and cyclobutylmethyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclobutoxymethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

4-(Cyclobutoxymethyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Cyclobutoxymethyl)pyridine in biological systems involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.

Comparison with Similar Compounds

    Pyridine: A basic heterocyclic compound with a similar structure but without the cyclobutoxymethyl group.

    4-Methylpyridine: Similar to 4-(Cyclobutoxymethyl)pyridine but with a methyl group instead of a cyclobutoxymethyl group.

    4-(Methoxymethyl)pyridine: Contains a methoxymethyl group instead of a cyclobutoxymethyl group.

Uniqueness: this compound is unique due to the presence of the cyclobutoxymethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

4-(cyclobutyloxymethyl)pyridine

InChI

InChI=1S/C10H13NO/c1-2-10(3-1)12-8-9-4-6-11-7-5-9/h4-7,10H,1-3,8H2

InChI Key

QJIRMWNSMRFJPT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OCC2=CC=NC=C2

Origin of Product

United States

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